Kisspeptin-10 human TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

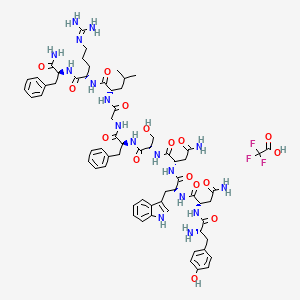

Kisspeptin-10 human trifluoroacetate is a decapeptide derived from the KiSS-1 gene, known for its role in regulating reproductive hormone secretion and inhibiting tumor metastasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kisspeptin-10 human trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the C-terminal amino acid to a solid support, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .

Industrial Production Methods

Industrial production of Kisspeptin-10 human trifluoroacetate follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product. Additionally, stringent quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Kisspeptin-10 human trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.

Reduction: Reduction reactions can reverse the oxidation of methionine and cysteine residues, restoring the original peptide structure.

Substitution: Substitution reactions can occur at specific amino acid residues, leading to modifications in the peptide sequence.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid. The reactions are typically carried out under mild conditions to prevent peptide degradation.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds and methionine sulfoxides.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as modified peptides with substituted amino acid residues. These products can have different biological activities and properties compared to the original peptide .

Scientific Research Applications

Kisspeptin-10 human trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a model peptide for studying peptide synthesis, purification, and characterization techniques.

Medicine: Kisspeptin-10 human trifluoroacetate is studied for its potential therapeutic applications in reproductive disorders, such as hypothalamic amenorrhea and polycystic ovary syndrome.

Mechanism of Action

Kisspeptin-10 human trifluoroacetate exerts its effects by binding to the GPR54 receptor, also known as the kisspeptin receptor. This interaction activates a signaling cascade that involves the mobilization of intracellular calcium, the release of arachidonic acid, and the phosphorylation of extracellular signal-regulated kinases (ERKs). These events lead to the depolarization of kisspeptin neurons and the subsequent release of gonadotropin-releasing hormone (GnRH). The activation of GnRH neurons stimulates the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for reproductive function .

Comparison with Similar Compounds

Kisspeptin-10 human trifluoroacetate is unique compared to other kisspeptin peptides due to its specific sequence and biological activity. Similar compounds include:

Kisspeptin-13: A shorter peptide derived from the same precursor protein, with similar but distinct biological activities.

Kisspeptin-14: Another shorter peptide with overlapping functions but different receptor binding affinities.

Kisspeptin-54: A longer peptide that shares the same receptor but has different pharmacokinetic properties and biological effects

Kisspeptin-10 human trifluoroacetate stands out due to its potent vasoconstrictor and angiogenesis inhibitory properties, as well as its role in inhibiting tumor metastasis .

Biological Activity

Kisspeptin-10, a decapeptide derived from the larger kisspeptin-54, plays a significant role in the regulation of reproductive hormone release and has been studied for its therapeutic potential in reproductive disorders. This article delves into the biological activity of Kisspeptin-10 human TFA (trifluoroacetic acid), highlighting its mechanisms of action, effects on hormone secretion, and potential clinical applications.

Overview of Kisspeptin-10

Kisspeptin-10 is characterized by its ability to stimulate the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproductive function. The peptide acts primarily through the GPR54 receptor, leading to the release of gonadotropin-releasing hormone (GnRH) and subsequently stimulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.

- GPR54 Receptor Activation : Kisspeptin-10 binds to the GPR54 receptor, initiating intracellular signaling pathways that promote GnRH release.

- Dose-Dependent Effects : Studies indicate that Kisspeptin-10 exhibits a dose-dependent increase in LH and FSH levels, with optimal stimulation observed at specific doses.

Hormonal Response Studies

A series of studies have demonstrated the effectiveness of Kisspeptin-10 in stimulating gonadotropin release:

- Intravenous Administration : In a study involving healthy male volunteers, intravenous bolus administration of Kisspeptin-10 resulted in a significant increase in serum LH levels. For instance, at a dose of 1 μg/kg, LH levels rose from a baseline of 5.4 ± 0.7 IU/liter to 20.8 ± 4.9 IU/liter after 30 minutes (P < 0.001) .

| Dose (μg/kg) | Baseline LH (IU/liter) | Post-Injection LH (IU/liter) | P-value |

|---|---|---|---|

| 1 | 5.4 ± 0.7 | 20.8 ± 4.9 | <0.001 |

| 3 | - | - | - |

| 0.3 | - | - | <0.01 |

- Continuous Infusion Studies : Continuous infusion at a rate of 4 μg/kg·h led to sustained increases in LH concentrations over time, with significant elevations compared to baseline measurements .

Gender Differences in Response

Research indicates that Kisspeptin-10's effects may differ between genders:

- In men, Kisspeptin-10 effectively stimulates both LH and FSH release during various phases.

- In women, particularly during the follicular phase of the menstrual cycle, responses to Kisspeptin-10 are less pronounced, suggesting a sexual dimorphism in sensitivity to kisspeptins .

Case Studies

- Healthy Male Volunteers : A study administered varying doses of Kisspeptin-10 via intravenous bolus and observed significant increases in LH across all tested doses . This supports its potential use in treating male reproductive disorders.

- Female Participants : In contrast, female participants showed no significant gonadotropin response during the follicular phase but did respond positively during the preovulatory phase when administered similar doses .

Clinical Implications

The biological activity of Kisspeptin-10 suggests several potential clinical applications:

- Reproductive Disorders : Given its role in stimulating gonadotropins, Kisspeptin-10 may serve as a therapeutic agent for conditions such as hypogonadotropic hypogonadism.

- Tumor Metastasis Suppression : Emerging research indicates that Kisspeptin-10 may also act as a tumor metastasis suppressor through its interaction with GPR54 .

Properties

Molecular Formula |

C65H84F3N17O16 |

|---|---|

Molecular Weight |

1416.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C63H83N17O14.C2HF3O2/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37;3-2(4,5)1(6)7/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 |

InChI Key |

TYHMUNFOLJTKBC-QDUZOICUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.